3,3'-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a chemical compound known for its unique structure and properties It consists of two pyran-2-one rings connected by a butane-1,1-diyl bridge, with hydroxyl and methyl groups attached to the pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with butane-1,1-diyl dibromide in the presence of a base. The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: A similar compound with imidazole rings instead of pyran-2-one rings.
1,1’-(Butane-1,4-diyl)dipyridin-2(1H)-one: Another related compound with pyridine rings.
Uniqueness
3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its specific structural features, including the pyran-2-one rings and the butane-1,1-diyl bridge. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
92405-63-5 |
---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)butyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C16H18O6/c1-4-5-10(13-11(17)6-8(2)21-15(13)19)14-12(18)7-9(3)22-16(14)20/h6-7,10,17-18H,4-5H2,1-3H3 |
InChI Key |
ZOMQUWOWBQCPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(OC1=O)C)O)C2=C(C=C(OC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.